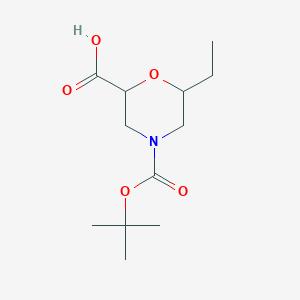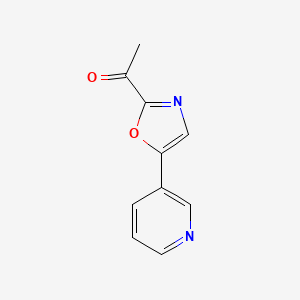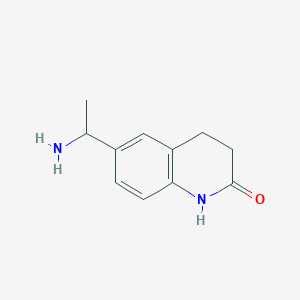
6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure with an aminoethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzylamine and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance product purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of N-substituted quinoline derivatives.
Applications De Recherche Scientifique
6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole-4-carboxylate Schiff bases: These compounds share a similar heterocyclic structure and exhibit antimicrobial properties.
3-(1-Aminoethyl)Nonanedioic Acid: This compound has a similar aminoethyl group and is used in various biochemical applications.
Uniqueness
6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific quinoline core structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
6-(1-aminoethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7(12)8-2-4-10-9(6-8)3-5-11(14)13-10/h2,4,6-7H,3,5,12H2,1H3,(H,13,14) |
Clé InChI |
UTNPVXXOXLTSKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)NC(=O)CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


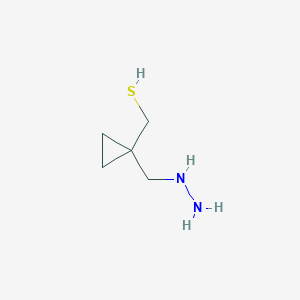
methanone](/img/structure/B15200630.png)
![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
![[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine](/img/structure/B15200638.png)
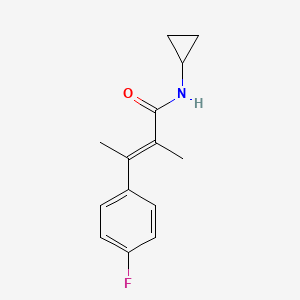


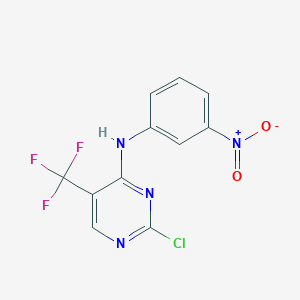
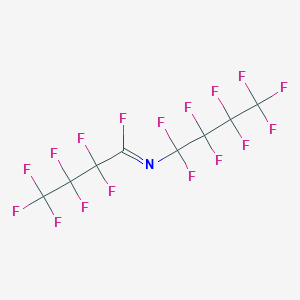
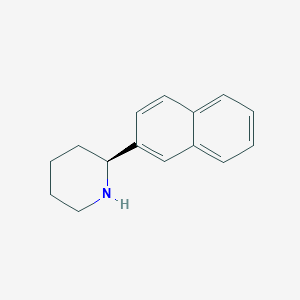
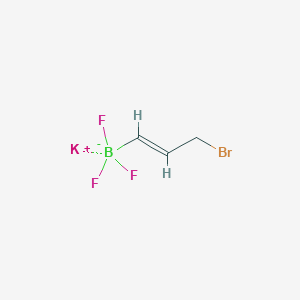
![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
